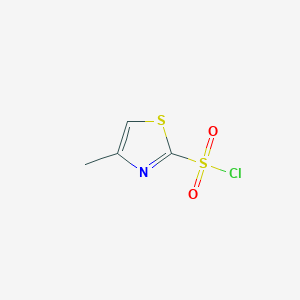
2-Propanethiol, sodium salt (8CI,9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanethiol, sodium salt (8CI,9CI), also known as sodium 2-propanethiolate, is an organosulfur compound with the molecular formula (CH₃)₂CHSNa. It is a sodium salt derivative of 2-propanethiol, commonly referred to as isopropyl mercaptan. This compound is known for its strong nucleophilic properties and is widely used in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Propanethiol, sodium salt (8CI,9CI) can be synthesized through the reaction of 2-propanethiol with sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where 2-propanethiol is deprotonated by sodium hydroxide to form the sodium salt:
(CH3)2CHSH+NaOH→(CH3)2CHSNa+H2O
Industrial Production Methods: In industrial settings, the production of 2-propanethiol, sodium salt often involves the use of sodium metal or sodium hydride as the base. The reaction is carried out under controlled conditions to ensure the complete conversion of 2-propanethiol to its sodium salt form .
Types of Reactions:
-
Oxidation: 2-Propanethiol, sodium salt (8CI,9CI) can undergo oxidation reactions to form disulfides. For example, it can react with oxidizing agents like hydrogen peroxide to form 2,2’-dithiobis(propane):
2(CH3)2CHSNa+H2O2→(CH3)2CHS−SCH(CH3)2+2NaOH
-
Substitution: As a strong nucleophile, 2-propanethiol, sodium salt can participate in nucleophilic substitution reactions. It can react with alkyl halides to form thioethers:
(CH3)2CHSNa+R−X→(CH3)2CHSR+NaX
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Alkyl Halides: Methyl iodide, ethyl bromide.
Major Products Formed:
Disulfides: 2,2’-dithiobis(propane).
Thioethers: Various alkyl thioethers depending on the alkyl halide used
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The primary mechanism of action of 2-propanethiol, sodium salt is through its strong nucleophilic properties. The sulfur atom in the compound readily donates electrons, allowing it to participate in nucleophilic substitution and addition reactions. This reactivity is crucial in the formation of thioethers and disulfides, which are important in various chemical and biological processes .
Comparación Con Compuestos Similares
Sodium ethanethiolate: (CH₃CH₂SNa)
Sodium methanethiolate: (CH₃SNa)
Sodium 2-methyl-2-propanethiolate: ((CH₃)₃CSNa)
Comparison:
Reactivity: 2-Propanethiol, sodium salt (8CI,9CI) is more sterically hindered compared to sodium methanethiolate and sodium ethanethiolate, which can affect its reactivity in certain reactions.
Propiedades
Fórmula molecular |
C3H8NaS |
|---|---|
Peso molecular |
99.15 g/mol |
InChI |
InChI=1S/C3H8S.Na/c1-3(2)4;/h3-4H,1-2H3; |
Clave InChI |
FUBTVLXYLYGSOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-yl)methanol](/img/structure/B8749402.png)



![4-[n-(Dimethylaminocarbonylmethyl)-amino]-nitrobenzene](/img/structure/B8749424.png)
![Ethyl 6-methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B8749432.png)








